molecular formula C13H16ClNO2 B12784304 Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate

Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate

Cat. No.: B12784304
M. Wt: 253.72 g/mol
InChI Key: LOHPPIKSCADHAL-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the following steps:

    Formation of the aziridine ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.

    Attachment of the 4-chlorophenyl group: This can be done through nucleophilic substitution reactions where a 4-chlorophenyl halide reacts with the aziridine intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can open the aziridine ring, leading to amine derivatives.

    Substitution: The 4-chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation products: Oxaziridines, N-oxides.

    Reduction products: Amines, ring-opened derivatives.

    Substitution products: Various substituted aziridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The strained aziridine ring can also undergo ring-opening reactions, which can be crucial for its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylates: Compounds with similar aziridine and carboxylate structures.

    Phenyl-substituted aziridines: Compounds with phenyl groups attached to the aziridine ring.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-(4-chlorophenyl)aziridine-2-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1

InChI Key

LOHPPIKSCADHAL-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.